molecular formula C13H17NO8 B1217117 (5-Hydroxy-6-methylpyridine-3,4-diyl)dimethanol 2-oxopentanedioate CAS No. 27280-85-9

(5-Hydroxy-6-methylpyridine-3,4-diyl)dimethanol 2-oxopentanedioate

Cat. No.: B1217117
CAS No.: 27280-85-9
M. Wt: 315.28 g/mol
InChI Key: MLAUVUHGQARGDU-UHFFFAOYSA-N
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Description

(5-Hydroxy-6-methylpyridine-3,4-diyl)dimethanol 2-oxopentanedioate, also known as this compound, is a useful research compound. Its molecular formula is C13H17NO8 and its molecular weight is 315.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Piriglutine primarily targets the glucagon-like peptide-1 receptors (GLP-1Rs) . These receptors play a crucial role in glucose homeostasis and appetite regulation .

Mode of Action

Piriglutine, a synthetic analog of human glucagon-like peptide-1 (GLP-1), acts as a GLP-1 receptor agonist . It enhances insulin secretion and inhibits glucagon release via the stimulation of GLP-1Rs .

Biochemical Pathways

Piriglutine regulates lipid metabolism-related signaling, including the AMPK and ACC pathways . It also activates the neurotransmitters neuropeptide Y and agouti-related protein in the hypothalamus, which helps reduce hunger and increase satiety .

Pharmacokinetics

Piriglutine is slowly absorbed following subcutaneous injection, with a tmax of approximately 12 hours . Its absolute bioavailability is around 55% . The prolonged action of piriglutine is achieved by attaching a fatty acid molecule at position 26 of the GLP-1 molecule, enabling it to bind reversibly to albumin within the subcutaneous tissue and bloodstream and be released slowly over time .

Result of Action

It decreases hemoglobin A1c (HbA1c) in type 2 diabetes (T2D) patients when prescribed as monotherapy or in combination with one or more antidiabetic drugs .

Action Environment

The action of piriglutine is largely independent of the injection site . Increasing body weight and male sex are associated with reduced concentrations, but there is substantial overlap between subgroups . Exposure is reduced with mild, moderate, or severe renal or hepatic impairment .

Properties

IUPAC Name

4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;2-oxopentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3.C5H6O5/c1-5-8(12)7(4-11)6(3-10)2-9-5;6-3(5(9)10)1-2-4(7)8/h2,10-12H,3-4H2,1H3;1-2H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAUVUHGQARGDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)CO)CO.C(CC(=O)O)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

93803-23-7
Record name Pentanedioic acid, 2-oxo-, compd. with 5-hydroxy-6-methyl-3,4-pyridinedimethanol (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93803-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70950008
Record name 2-Oxopentanedioic acid--4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70950008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27280-85-9
Record name Pentanedioic acid, 2-oxo-, compd. with 5-hydroxy-6-methyl-3,4-pyridinedimethanol (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27280-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Conductase
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027280859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Oxopentanedioic acid--4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70950008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxoglutaric acid, compound with 5-hydroxy-6-methylpyridine-3,4-dimethanol (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.973
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRIDOXINE OXOGLURATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68V67Y6Q3J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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